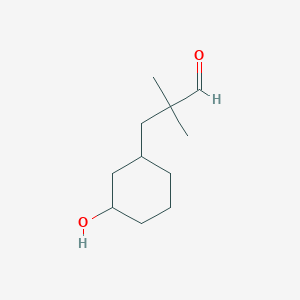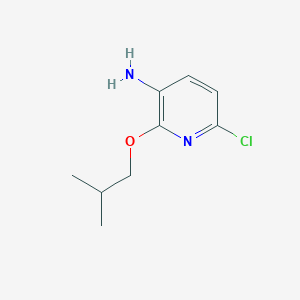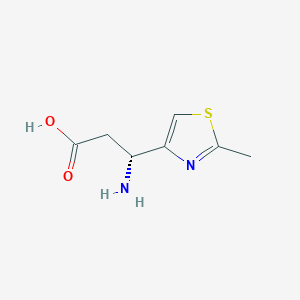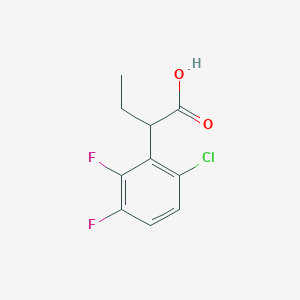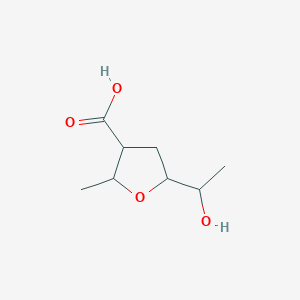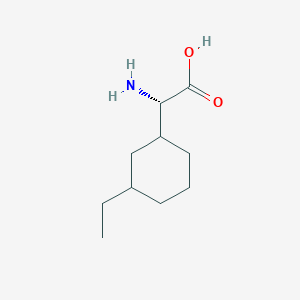
(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid is a chiral amino acid derivative with a unique structural configuration. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted cyclohexyl ring. Its distinct structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-ethylcyclohexanone.
Amination: The ketone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under suitable reaction conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation of the starting material.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like acyl chlorides or anhydrides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid: Similar structure with a methyl group instead of an ethyl group.
(2S)-2-Amino-2-(3-propylcyclohexyl)acetic acid: Similar structure with a propyl group instead of an ethyl group.
(2S)-2-Amino-2-(3-isopropylcyclohexyl)acetic acid: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
(2S)-2-Amino-2-(3-ethylcyclohexyl)acetic acid is unique due to its specific ethyl substitution on the cyclohexyl ring, which may confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI Key |
OSOIJXKBIOASGL-HACHORDNSA-N |
Isomeric SMILES |
CCC1CCCC(C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CCC1CCCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


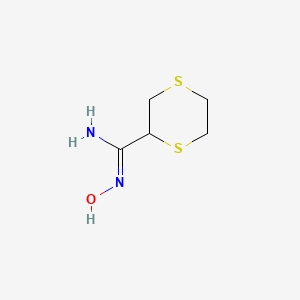
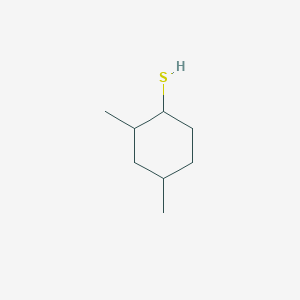
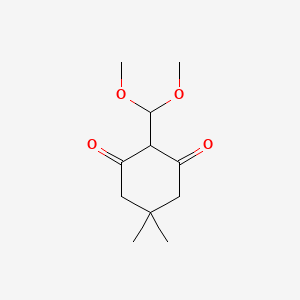
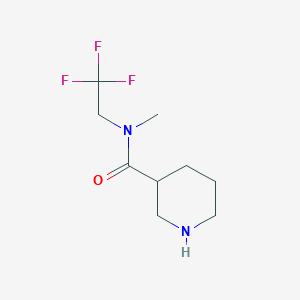
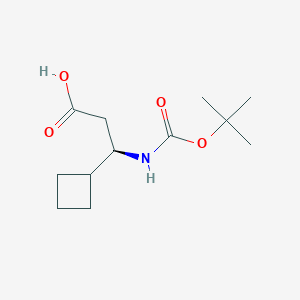
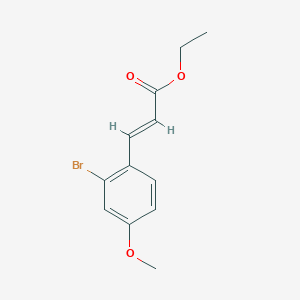
![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
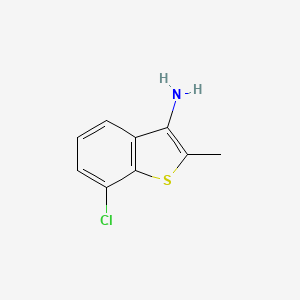
![5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13296015.png)
